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This guide provides a comprehensive comparison of nivolumab monotherapy and the fixed-
dose combination of nivolumab and relatlimab for the treatment of previously untreated,
unresectable, or metastatic melanoma. The information is primarily based on the pivotal Phase
2/3 RELATIVITY-047 clinical trial.

Executive Summary

The combination of nivolumab, a Programmed Death-1 (PD-1) blocking antibody, and
relatlimab, a Lymphocyte-Activation Gene-3 (LAG-3) blocking antibody, has demonstrated
superior efficacy compared to nivolumab monotherapy in patients with advanced melanoma.[1]
[2] The dual checkpoint inhibition strategy offers a statistically significant improvement in
progression-free survival (PFS) and a sustained, clinically meaningful benefit in overall survival
(OS) with a manageable safety profile.[1][3][4] This guide delves into the comparative efficacy,
safety, mechanisms of action, and the experimental protocol of the key clinical trial that
established this combination as a significant advancement in melanoma treatment.

Mechanism of Action: Dual Checkpoint Blockade

Nivolumab and relatlimab are both immune checkpoint inhibitors that work by blocking distinct
inhibitory pathways, thereby enhancing the body's anti-tumor immune response.[5]
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e Nivolumab (Anti-PD-1): Nivolumab is a human 1gG4 monoclonal antibody that binds to the
PD-1 receptor on T cells.[5] This action prevents the interaction between PD-1 and its
ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. By blocking this
interaction, nivolumab releases the "brakes" on the immune system, allowing T cells to
recognize and attack cancer cells.[5]

o Relatlimab (Anti-LAG-3): Relatlimab is a novel human IgG4 monoclonal antibody that targets
the LAG-3 receptor on immune cells.[5] LAG-3 is another inhibitory receptor that negatively
regulates T-cell activation and function.[5] By binding to LAG-3, relatlimab disrupts its
inhibitory signaling, further unleashing the anti-tumor immune response.[5]

The combination of nivolumab and relatlimab provides a synergistic effect by targeting two
distinct and complementary immune checkpoint pathways.[6]
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Caption: PD-1 and LAG-3 signaling pathways and their inhibition by nivolumab and relatlimab.

Comparative Efficacy: RELATIVITY-047 Trial

The RELATIVITY-047 trial is a randomized, double-blind, Phase 2/3 study that evaluated the
efficacy and safety of the fixed-dose combination of nivolumab and relatlimab compared to
nivolumab monotherapy in patients with previously untreated metastatic or unresectable

melanoma.[3]

Progression-Free Survival (PFS)

The combination therapy demonstrated a statistically significant improvement in progression-
free survival compared to nivolumab alone.

Nivolumab-

] . . Nivolumab Hazard Ratio (95%
Efficacy Endpoint Relatlimab
L Monotherapy Cl)
Combination
Median PFS (months) ~ 10.2 4.6 0.79 (0.66 - 0.95)
3-Year PFS Rate (%) 31.8 26.9
4-Year PFS Rate (%) 30.6 23.6

Data from the
RELATIVITY-047 trial
with a minimum
follow-up of 45.3
months.[1][3]

Overall Survival (OS)

The combination therapy showed a sustained and clinically meaningful improvement in overall

survival.
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Nivolumab- . .
] . . Nivolumab Hazard Ratio (95%
Efficacy Endpoint Relatlimab
L Monotherapy Cl)

Combination
Median OS (months) 51.0 34.1 0.80 (0.66 - 0.99)
3-Year OS Rate (%) 54.6 48.0
4-Year OS Rate (%) 52.0 42.8

Data from the
RELATIVITY-047 trial
with a minimum
follow-up of 45.3
months.[1][3]

Objective Response Rate (ORR)

The objective response rate was numerically higher in the combination arm.

Nivolumab-Relatlimab

Efficacy Endpoint L.
Combination

Nivolumab Monotherapy

ORR (%) 43.7 33.7
Complete Response (%) 18.0 14.2
Partial Response (%) 25.6 19.5

Data from the RELATIVITY-
047 trial with a median follow-
up of 33.8 months.[3][4]

Comparative Safety Profile

The combination of nivolumab and relatlimab was associated with a higher incidence of

adverse events compared to nivolumab monotherapy, but the safety profile was generally

manageable.
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. Nivolumab-Relatlimab Nivolumab Monotherapy
Safety Endpoint L
Combination (h=355) (n=359)
Any-Grade Treatment-Related
78.9 61.6
Adverse Events (%)
Grade 3-4 Treatment-Related
22.0 12.3

Adverse Events (%)

Treatment-Related Adverse
Events Leading to 18.0 9.7

Discontinuation (%)

Data from the RELATIVITY-
047 trial with a median follow-
up of 33.8 months.[3]

Experimental Protocol: RELATIVITY-047 Trial

The RELATIVITY-047 trial employed a robust methodology to compare the two treatment
regimens.

Study Design

A global, randomized, double-blind, Phase 2/3 trial.

Patient Population

e Inclusion Criteria: Patients aged 12 years or older with previously untreated, histologically
confirmed, unresectable or metastatic melanoma (Stage 11l or IV).

e Exclusion Criteria; Patients with active brain metastases, uveal melanoma, or active
autoimmune disease.

Treatment Arms

o Combination Arm: Patients received a fixed-dose combination of nivolumab 480 mg and
relatimab 160 mg intravenously every 4 weeks.
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+ Monotherapy Arm: Patients received nivolumab 480 mg intravenously every 4 weeks.

Endpoints

+ Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent
Central Review (BICR).

¢ Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).

Experimental Workflow

RELATIVITY-047 Trial Workflow
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Caption: Workflow of the RELATIVITY-047 clinical trial.

Conclusion

The combination of nivolumab and relatlimab represents a significant therapeutic advance for
patients with previously untreated, advanced melanoma. The dual blockade of PD-1 and LAG-3
pathways leads to superior progression-free survival and a durable overall survival benefit
compared to nivolumab monotherapy. While the combination therapy is associated with a
higher incidence of adverse events, the safety profile is well-characterized and manageable.
The data from the RELATIVITY-047 trial support the use of this combination as a standard-of-
care option for this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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